Ethyl 7-chloroquinoline-4-carboxylate
CAS No.: 227453-42-1
Cat. No.: VC8257310
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 227453-42-1 |
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Molecular Formula | C12H10ClNO2 |
Molecular Weight | 235.66 g/mol |
IUPAC Name | ethyl 7-chloroquinoline-4-carboxylate |
Standard InChI | InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-7H,2H2,1H3 |
Standard InChI Key | WCSFDAOVKJQZAV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES | CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Ethyl 7-chloroquinoline-4-carboxylate belongs to the quinoline family, featuring a chlorine substituent at the 7-position and an ethyl carboxylate group at the 4-position. Its IUPAC name derives from this substitution pattern, and its structural formula is shown below:
Chemical Structure
The compound’s exact mass is 235.040 g/mol, with a topological polar surface area (PSA) of 39.19 Ų, indicating moderate polarity. The logP value of 3.06 suggests favorable lipid solubility, which is critical for its pharmacokinetic behavior in drug intermediates .
Synthetic Methodologies and Industrial Production
Hydrolysis and Decarboxylation Pathways
A patented industrial method outlines the synthesis of 4,7-dichloroquinoline from ethyl 7-chloroquinoline-4-carboxylate, highlighting its role as a precursor . The process involves three steps:
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Alkaline Hydrolysis: Treatment with 10% sodium hydroxide (NaOH) hydrolyzes the ethyl ester to 4-hydroxy-7-chloroquinoline-3-carboxylic acid.
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Decarboxylation: Heating the carboxylic acid derivative in paraffin oil at 230–250°C removes the carboxyl group, yielding 4-hydroxy-7-chloroquinoline.
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Chlorination: Reaction with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, producing 4,7-dichloroquinoline .
This method achieves a total yield ≥70% and purity ≥99%, making it suitable for large-scale production .
Table 2: Synthetic Steps and Yields
Step | Reagents/Conditions | Yield |
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Hydrolysis | 10% NaOH, 90–100°C | ≥90% |
Decarboxylation | Paraffin oil, 230–250°C | ~100% |
Chlorination | POCl₃ | ≥70% |
Pharmaceutical Applications and Intermediate Utility
Role in Antimalarial and Autoimmune Therapies
Ethyl 7-chloroquinoline-4-carboxylate is a precursor to 4,7-dichloroquinoline, which is further processed into hydroxychloroquine sulfate—a drug used for systemic lupus erythematosus and rheumatoid arthritis . The chlorine and quinoline moieties enhance bioavailability and target binding, critical for its therapeutic efficacy.
Structural and Crystallographic Insights
While crystallographic data for ethyl 7-chloroquinoline-4-carboxylate is unavailable, studies on analogous compounds reveal stabilizing interactions. For example, ethyl 3,7-dichloroquinoline-8-carboxylate exhibits π-π stacking between quinoline rings (centroid distances: 3.642–3.716 Å) and weak C–H···N hydrogen bonds . These interactions likely influence the solubility and stability of related esters.
Future Directions and Research Opportunities
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Crystallographic Studies: Resolving the crystal structure of ethyl 7-chloroquinoline-4-carboxylate could optimize its synthetic routes.
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Biological Screening: Expanding toxicity and efficacy studies may uncover new therapeutic applications.
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Green Chemistry: Developing solvent-free or catalytic methods could enhance sustainability in industrial production.
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